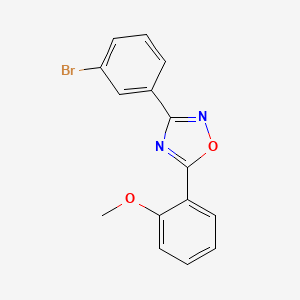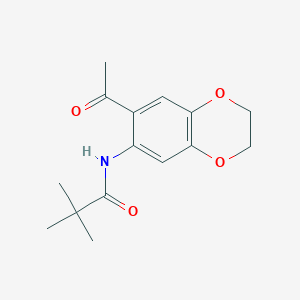
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group at the 3-position and a methoxyphenyl group at the 5-position of the oxadiazole ring
Métodos De Preparación
The synthesis of 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, it can react with sodium methoxide to form the corresponding methoxy derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate can oxidize the methoxy group to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, where the bromine atom is replaced by a different aryl group using a palladium catalyst.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and pathways in cells.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new drugs. Its structure can be modified to enhance its efficacy and reduce toxicity.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
3-(3-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom.
3-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with the methoxy group at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-3-2-7-12(13)15-17-14(18-20-15)10-5-4-6-11(16)9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZGRQURDVFMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B4385818.png)

![N-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4385831.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B4385833.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4385837.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4385846.png)
![N-(3-chloro-4-methoxyphenyl)-2-methoxy-5-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385850.png)
![1-{5-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-YL}ethan-1-one](/img/structure/B4385856.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4385874.png)
![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)

![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4385896.png)
